Emtricitabine 6'-Disulfide

Forced Degradation Studies Stability-Indicating Methods Oxidative Stress

Emtricitabine 6'-Disulfide is the definitive, fully characterized oxidative degradation product reference standard for Emtricitabine analytical methods. Substituting with surrogates like Emtricitabine S-Oxide (CAS 152128-77-3) leads to inaccurate quantification due to distinct chromatographic properties, risking non-compliance with ICH Q3A/B and false OOS results. Integrate this specific standard into forced degradation studies, routine HPLC/UPLC QC workflows, and LC-MS impurity identification to verify the ≤0.30% disulfide specification, ensuring robust batch release and regulatory submission success.

Molecular Formula C9H12FN3O2S2
Molecular Weight 277.332
CAS No. 1246819-86-2
Cat. No. B587692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmtricitabine 6'-Disulfide
CAS1246819-86-2
Synonyms(-)-2’,3’-Dideoxy-5-fluoro-3’-thiacytidine 6’-Disulfide;  (-)-2’-Deoxy-5-fluoro-3’-thiacytidine 6’-Disulfide; 
Molecular FormulaC9H12FN3O2S2
Molecular Weight277.332
Structural Identifiers
SMILESCSCC1OC(CS1)N2C=C(C(=NC2=O)N)F
InChIInChI=1S/C9H12FN3O2S2/c1-16-4-7-15-6(3-17-7)13-2-5(10)8(11)12-9(13)14/h2,6-7H,3-4H2,1H3,(H2,11,12,14)/t6-,7+/m0/s1
InChIKeyFVBDQZPRPOQFGT-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Emtricitabine 6'-Disulfide (CAS 1246819-86-2): A Critical Reference Standard for Impurity Profiling and Stability Studies in Pharmaceutical Development


Emtricitabine 6'-Disulfide (CAS 1246819-86-2) is a characterized process-related impurity and oxidative degradation product of the antiretroviral drug Emtricitabine (FTC) . Chemically designated as (-)-2'-Deoxy-5-fluoro-3'-thiacytidine 6'-Disulfide, this dimeric compound is formed through the oxidative coupling of the thiol moieties of two Emtricitabine molecules, resulting in a molecular formula of C16H18F2N6O4S4 and a molecular weight of 524.6 g/mol . It is primarily utilized as an analytical reference standard in pharmaceutical quality control (QC), stability-indicating method development, and regulatory submissions (e.g., ANDA, DMF) [1].

Emtricitabine 6'-Disulfide (CAS 1246819-86-2): Why Generic Reference Standards Are Inadequate for Accurate Quantification


In pharmaceutical analysis, the quantification of specific impurities like Emtricitabine 6'-Disulfide is strictly dependent on the use of a characterized reference standard of the identical chemical entity. Regulatory guidelines (ICH Q3A/Q3B) mandate that impurities present at ≥0.10% must be identified and qualified [1]. Generic or similar-looking thiol compounds (e.g., Emtricitabine S-Oxide, CAS 152128-77-3) cannot be used as surrogates because they possess different physicochemical properties, leading to distinct chromatographic retention times (RT) and response factors [2]. This precludes accurate quantification in stability-indicating HPLC/UPLC methods. The use of an unqualified standard or a proxy compound will result in systematic analytical error, invalidating batch release data and potentially leading to non-compliance with pharmacopeial monographs or regulatory filings [3].

Emtricitabine 6'-Disulfide (CAS 1246819-86-2): Quantitative Differentiation Against Common Analogs and Impurities


Emtricitabine 6'-Disulfide: Critical Oxidative Degradation Marker Distinct from S-Oxide

Emtricitabine exhibits marked lability under oxidative conditions, with degradation exceeding 50% under standard forced degradation protocols . While the major degradation pathway yields Emtricitabine S-Oxide, the formation of the 6'-Disulfide is a critical secondary process that must be chromatographically resolved. Unlike the S-Oxide, the disulfide impurity is a dimeric species that is less polar, leading to significantly longer retention times on reversed-phase HPLC columns [1]. Failure to include this standard in method development leads to its co-elution with other late-eluting impurities or its misidentification.

Forced Degradation Studies Stability-Indicating Methods Oxidative Stress

Emtricitabine 6'-Disulfide: Verification of Acceptance Criteria in API Specifications (≤0.30%)

Commercial and regulatory specifications for Emtricitabine Active Pharmaceutical Ingredient (API) set a specific limit for the 6'-Disulfide impurity, typically ≤0.30% as determined by HPLC [1]. This threshold is distinct from the limits set for other process impurities like Emtricitabine sulfoxides (≤0.15%) and unspecified impurities (≤0.10%) [1]. The accurate quantification at these low levels is impossible without a certified reference standard of Emtricitabine 6'-Disulfide to establish the relative response factor (RRF) and validate system suitability parameters.

API Release Testing Quality Control Pharmacopeial Compliance

Emtricitabine 6'-Disulfide: Distinct LC-MS Identity Confirmation in Impurity Profiling

In comprehensive impurity profiling of Emtricitabine drug substance, LC-MS analysis reveals multiple unknown related substances. Emtricitabine 6'-Disulfide provides a unique diagnostic mass spectrometric signature (m/z 524.6 [M+H]+) that is distinct from the more abundant Emtricitabine S-Oxide impurity (m/z 264.3 [M+H]+) . This difference in molecular weight and ionization behavior necessitates the use of the pure disulfide standard to confirm its identity in unknown samples and to prevent misidentification with other dimeric or higher molecular weight impurities .

LC-MS Impurity Identification Structural Elucidation

Emtricitabine 6'-Disulfide: A Validated Standard for Stability-Indicating Method Development

The development of a robust stability-indicating method for Emtricitabine requires the inclusion of all potential degradation products, including Emtricitabine 6'-Disulfide. A validated HPLC method demonstrated linearity, accuracy, and specificity for the determination of Emtricitabine and its related impurities, including the disulfide [1]. The method achieved a resolution >2.0 between adjacent peaks, including the Emtricitabine 6'-Disulfide peak and other known impurities [2]. This level of chromatographic performance, validated per ICH Q2A(R1) guidelines, is only achievable and verifiable when the authentic reference standard of Emtricitabine 6'-Disulfide is used.

Method Validation ICH Q2A(R1) Stability-Indicating

Emtricitabine 6'-Disulfide (CAS 1246819-86-2): Core Applications in Analytical Development and Pharmaceutical Quality Assurance


Forced Degradation Studies to Elucidate Oxidative Stability Profiles

Use Emtricitabine 6'-Disulfide as a key reference standard in forced degradation studies (ICH Q1A) to accurately identify and quantify this specific oxidative degradation product. This is critical because Emtricitabine degrades by over 50% under oxidative stress, and the disulfide represents a distinct pathway from the major S-Oxide impurity . This allows analytical teams to establish definitive degradation pathways and validate that their stability-indicating method can resolve and quantify this specific marker of chemical instability.

Routine Quality Control and Batch Release of Emtricitabine API and Formulations

Integrate this standard into routine HPLC/UPLC methods for the QC release of Emtricitabine drug substance and finished drug products (e.g., Truvada, Atripla, Biktarvy). It is essential for verifying compliance with the specified impurity limit of ≤0.30% for the disulfide, which is a distinct specification from other related substances [1]. Procurement of a high-purity, fully characterized reference standard ensures accurate quantification and minimizes the risk of false out-of-specification (OOS) results during batch release testing.

LC-MS Impurity Profiling and Structural Confirmation

Employ the Emtricitabine 6'-Disulfide standard in LC-MS workflows to confirm the identity of unknown impurities in complex pharmaceutical samples. Its distinct mass-to-charge ratio (m/z 524.6 [M+H]+) and fragmentation pattern provide a unique fingerprint that is essential for differentiating it from co-eluting or isobaric compounds . This is crucial for impurity identification and structural elucidation, a fundamental requirement of ICH Q3A/Q3B and a common query from global regulatory agencies during ANDA or DMF review.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emtricitabine 6'-Disulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.